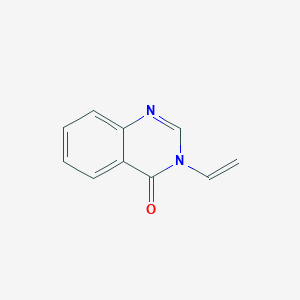

3-vinylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-12-7-11-9-6-4-3-5-8(9)10(12)13/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFSZBJQQPPLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Accessing Vinylated Quinazolinones

De Novo Ring Synthesis Approaches to the Quinazolinone Core with Vinyl Precursors

De novo synthesis involves the formation of the quinazolinone heterocyclic system from acyclic or simpler cyclic precursors. When targeting vinylated quinazolinones, this strategy incorporates the vinyl group, or a precursor to it, into one of the starting materials.

A key strategy for the synthesis of 2-alkenyl-4(3H)-quinazolinones involves the condensation of anthranilamide with α,β-unsaturated carbonyl compounds. While the prompt mentions propionyl chlorides, the direct formation of a 2-vinyl group necessitates a three-carbon unsaturated electrophile, such as cinnamaldehyde (B126680) or other unsaturated aldehydes. A Chinese patent discloses a method for synthesizing 2-styryl-4(3H)-quinazolinone by directly heating cinnamaldehyde and anthranilamide in the air without a catalyst. google.com This reaction proceeds with high atom economy, taking advantage of atmospheric oxygen as the oxidant. google.com

The proposed mechanism involves an initial condensation between the amino group of anthranilamide and the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the final aromatic quinazolinone product. nih.gov Another patented method utilizes a transition metal catalyst, such as an iridium complex, to facilitate this transformation between anthranilamide and various unsaturated aldehydes, yielding the corresponding 2-alkenyl quinazolinones. google.com

Table 1: Synthesis of 2-Alkenyl-4(3H)-quinazolinones from Anthranilamide and Unsaturated Aldehydes

| Entry | Unsaturated Aldehyde | Catalyst/Conditions | Product | Yield | Citation |

| 1 | Cinnamaldehyde | None, 120°C, Air | 2-Styryl-4(3H)-quinazolinone | 89% | google.com |

| 2 | p-Bromocinnamaldehyde | [CpIrCl2]2, Toluene, 120°C | 2-(p-Bromostyryl)-4(3H)-quinazolinone | 77% | google.com |

| 3 | p-Fluorocinnamaldehyde | [CpIrCl2]2, Toluene, 120°C | 2-(p-Fluorostyryl)-4(3H)-quinazolinone | Not Specified | google.com |

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation, incorporating the majority of the atoms from the reactants into the final structure. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, aligning with the principles of green chemistry. nih.govresearchgate.net

A widely used MCR for quinazolinone synthesis involves the condensation of isatoic anhydride (B1165640), an amine, and an orthoester. Isatoic anhydride serves as a convenient precursor to anthranilamide. The reaction is typically catalyzed by various agents, including organocatalysts, and can be performed under solvent-free conditions. researchgate.net The mechanism begins with the reaction of the amine with isatoic anhydride, which opens the anhydride ring to form an N-substituted anthranilamide intermediate, releasing carbon dioxide. This intermediate then condenses with the orthoester, which acts as a one-carbon electrophile, to form the pyrimidine (B1678525) ring of the quinazolinone system. While this method is versatile for a range of substitutions, direct synthesis of 3-vinylquinazolinone via this route would require the use of vinylamine, which is a challenging and unstable reagent.

Another powerful three-component strategy for constructing the quinazolinone skeleton involves the reaction of an arenediazonium salt, a nitrile, and a bifunctional aniline (B41778) derivative, such as an anthranilate. rsc.org This cascade annulation is typically transition-metal-free. The reaction is initiated by the formation of a reactive N-arylnitrilium ion intermediate from the arenediazonium salt and the nitrile. The amino group of the anthranilate then performs a nucleophilic attack on this intermediate. A subsequent intramolecular cyclization via attack on the ester group yields the final 3-aryl-4(3H)-quinazolinone product. rsc.org This method is noted for its operational simplicity and excellent functional group tolerance under mild conditions.

One-pot syntheses, which include many MCRs, are processes where reactants are subjected to successive chemical reactions in a single reactor. arkat-usa.org This approach is highly efficient as it avoids lengthy separation processes and the purification of intermediate compounds, thereby saving time, solvents, and resources. arkat-usa.org The synthesis of quinazolinones is replete with examples of one-pot protocols that embody the principles of green chemistry.

For instance, the reaction of 2-aminobenzamides with alcohols, such as methanol (B129727), can serve as both a C1 source and a green solvent in the presence of a copper catalyst and a base like Cs₂CO₃. researchgate.net The reaction proceeds via the oxidation of methanol to formaldehyde, which then undergoes condensation and cyclization with the 2-aminobenzamide. researchgate.net Similarly, syntheses starting from anthranilamide and aldehydes can be performed in recyclable solvents like dimethylsulfoxide (DMSO) or even without a solvent, using air as the oxidant, which enhances the environmental friendliness of the procedure. google.com These methods highlight a move away from hazardous reagents and complex, multi-step procedures toward more sustainable and efficient chemical manufacturing. google.comarkat-usa.org

Multi-Component Reactions (MCR) for Substituted Quinazolinone Synthesis

Introduction of Vinyl Functionality via Post-Cyclization Modifications

An alternative to de novo synthesis is the functionalization of a pre-existing quinazolin-4(3H)-one core. This approach is particularly useful for introducing the vinyl group at the N3 position. A prominent method for this transformation is the direct N-vinylation using a source of acetylene (B1199291).

A simple and efficient strategy for the N-vinylation of secondary amines and amides utilizes calcium carbide (CaC₂) as a solid, easy-to-handle acetylene source. nih.govmdpi.com The reaction is typically performed under super-basic conditions, often using a combination of potassium hydroxide (B78521) (KOH) and potassium fluoride (B91410) (KF) in a solvent like DMSO. nih.govmdpi.com This method allows for the vinylation to occur exclusively at the NH group, leaving other functional groups like the carbonyl intact. northeastern.edu This approach is highly effective for various nitrogen-containing heterocycles, including pyrroles, indoles, and carbazoles, and is applicable to the N-vinylation of the lactam-like nitrogen in the quinazolin-4(3H)-one ring system. nih.govmdpi.com The use of calcium carbide avoids the need for handling gaseous acetylene under high pressure, simplifying the synthetic procedure significantly. mdpi.com

Knoevenagel Condensation for (E)-2-Styrylquinazolinone Formation

The Knoevenagel condensation is a classic and effective method for forming carbon-carbon double bonds. wikipedia.orgresearchgate.net It involves the reaction of a carbonyl compound with a substance possessing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org In the context of quinazolinone synthesis, this reaction is particularly useful for preparing (E)-2-styrylquinazolinones. The process generally involves the condensation of a 2-methylquinazolin-4(3H)-one derivative with an aromatic aldehyde.

The reaction mechanism proceeds through the nucleophilic addition of the deprotonated active methylene group (from the 2-methyl position of the quinazolinone) to the aldehyde's carbonyl carbon. This is followed by a dehydration step, which eliminates a molecule of water to yield the α,β-unsaturated product, a conjugated enone. wikipedia.org The use of a mild base, such as piperidine (B6355638) or other amines, is crucial to facilitate the deprotonation without inducing self-condensation of the aldehyde. wikipedia.orgresearchgate.net The reaction generally leads to the formation of the more thermodynamically stable (E)-isomer as the major product. wikipedia.org

A variation known as the Doebner modification uses pyridine (B92270) as a solvent and is applicable when one of the activating groups on the nucleophile is a carboxylic acid, leading to a condensation accompanied by decarboxylation. organic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Conditions

| Reactants | Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Ethanol | - | (Z)-5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

| Aldehydes/Ketones, Active Methylene Compounds | Ethylenediammonium diacetate (EDDA) | [bmim]BF4 (ionic liquid) | Recyclable | α,β-unsaturated compounds | organic-chemistry.org |

| Benzaldehyde, Malononitrile | - | - | Mechanochemical Grinding | 2-Benzylidenemalononitrile | researchgate.net |

Side-Chain Functionalization and Olefination Methods

Introducing a vinyl group can also be accomplished by modifying a pre-existing side chain on the quinazolinone ring using olefination reactions. These methods are versatile for creating specifically substituted alkene functionalities.

One prominent strategy is the modified Julia olefination , which allows for the convenient synthesis of complex, functionalized side chains. nih.govnih.gov This approach would involve coupling a quinazolinone derivative bearing a sulfonyl group (e.g., a benzothiazolyl-sulfone) with an appropriate aldehyde. nih.gov This method has proven effective even with sterically hindered reactants. nih.govnih.gov

Other standard olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction , are also applicable. These would typically start with a quinazolinone precursor containing a carbonyl group (e.g., 2-formylquinazolin-4(3H)-one) or a phosphonate (B1237965) group, respectively. The functionalization of molecules with alkenyl linkers is a key step in preparing more complex structures, and these methods provide reliable pathways to achieve this. mdpi.com The choice of method often depends on the desired stereoselectivity (E/Z) of the resulting double bond and the tolerance of other functional groups present in the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylvinyl Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the pharmaceutical industry. nih.govjocpr.com These reactions offer a direct route to arylvinyl quinazolinones with high efficiency and selectivity. jocpr.com

The Suzuki-Miyaura reaction is one of the most prominent methods, involving the coupling of an organoboron compound (like a vinylboronic acid) with an organic halide or triflate. mdpi.commdpi.com The synthesis of vinylated quinazolinones via this method would typically involve reacting a halo-quinazolinone (e.g., 2-chloro-, 4-chloro-, or 7-bromo-quinazoline derivative) with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The catalytic cycle for the Suzuki reaction consists of three main steps: mdpi.com

Oxidative Addition: The organic halide adds to the Pd(0) catalyst.

Transmetalation: The organic group from the boron compound is transferred to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Researchers have developed optimized conditions for these reactions, often involving specific palladium complexes like Pd(dppf)Cl₂, bases such as Na₂CO₃, and sometimes a phase-transfer catalyst in a biphasic solvent system to achieve high yields. mdpi.com

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst | Base | Solvent System | Additive | Temperature | Ref |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | NBu₄Br (Phase Transfer Catalyst) | 115 °C | mdpi.com |

| (Ph₃P)₂PdCl₂ | Et₃N | - | CuI (co-catalyst) | - | nih.gov |

| Starch-based Pd(II) | K₂CO₃ | - | - | Microwave Irradiation | mdpi.com |

Other palladium-catalyzed reactions, such as the Heck reaction (coupling an aryl halide with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne, which can subsequently be reduced to an alkene), also provide viable pathways for vinyl group incorporation. mdpi.com

Reaction Conditions and Catalytic Systems in Vinylated Quinazolinone Synthesis

The efficiency, environmental impact, and scalability of synthetic routes are heavily influenced by the chosen reaction conditions and catalytic systems. Modern approaches increasingly favor sustainable and efficient methods.

Catalyst-Free and Solvent-Free Conditions

In line with the principles of green chemistry, significant effort has been directed toward developing synthetic protocols that operate under solvent-free and catalyst-free conditions. researchgate.net These methods reduce chemical waste, simplify purification procedures, and lower costs. researchgate.netnih.gov

Such reactions are often facilitated by alternative energy sources like microwave irradiation or mechanochemical activation (grinding). nih.govfrontiersin.org For instance, the synthesis of quinazoline (B50416) derivatives has been achieved by heating an equimolar mixture of an aldehyde, dimedone, and urea/thiourea under microwave irradiation without any solvent or catalyst. nih.gov Similarly, octahydroquinazolinones have been synthesized in high yields by grinding the reactants together, a technique known as grindstone chemistry. researchgate.net These strategies offer cleaner reaction profiles and simple work-up procedures, making them highly attractive for sustainable chemical production. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful technology in organic synthesis, offering dramatic rate enhancements and often leading to higher yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to nearly every stage of quinazoline and quinazolinone synthesis. nih.govresearchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Reaction Time | Yield | Ref |

|---|---|---|---|---|

| Quinazolinone Synthesis | Conventional Heating | 3-6 hours | 48-89% | researchgate.net |

| Quinazolinone Synthesis | Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |

| Iron-Catalyzed Cyclization | Microwave Irradiation | 30 minutes | up to 81% | sci-hub.cat |

Acid- and Base-Catalyzed Transformations

Acid and base catalysis are fundamental to many of the reactions used to synthesize vinylated quinazolinones, facilitating key bond-forming and rearrangement steps.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and acetic acid are effective catalysts, particularly in condensation and cyclization reactions, and have been used in both conventional and mechanochemical syntheses. frontiersin.org Lewis acids are also employed to activate reactants and promote cyclization, as seen in a one-pot protocol to form quinazolinones via a cyclic 1,3-azaoxonium intermediate. rsc.org Heterogeneous acid catalysts, such as acetic acid functionalized onto magnetic silica (B1680970) nanoparticles, offer the advantage of easy separation and recyclability, aligning with green chemistry goals. nih.gov

Base Catalysis: Bases are essential in a wide range of transformations. Weak organic bases like piperidine are the classic catalysts for the Knoevenagel condensation. wikipedia.orgresearchgate.net Stronger inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are critical components in palladium-catalyzed cross-coupling reactions, where they facilitate the transmetalation step and neutralize acidic byproducts. mdpi.comsci-hub.cat They are also used to promote cyclization reactions in the synthesis of the core quinazolinone ring. sci-hub.cat

Chemical Transformations and Derivatization of Vinylated Quinazolinones

Reactivity of the Vinylic Moiety in Quinazolinone Conjugates

The vinyl group attached to the N3-nitrogen of the quinazolinone ring is electronically conjugated to the C4-carbonyl group. This arrangement activates the vinyl group, rendering it susceptible to a range of addition and cycloaddition reactions.

Nucleophilic Addition Reactions to the Vinyl Group

The electronic structure of 3-vinylquinazolin-4(3H)-one makes it an excellent substrate for nucleophilic conjugate addition, also known as Michael or 1,4-addition. acs.org In this reaction, the β-carbon of the vinyl group acts as an electrophilic site, readily attacked by nucleophiles. acs.orgsci-hub.se The mechanism involves the addition of the nucleophile to the β-carbon, with the resulting negative charge being delocalized through resonance onto the carbonyl oxygen. A subsequent protonation step leads to the formation of a stable, saturated derivative. acs.org

This reactivity allows for the introduction of a wide array of functional groups. Common nucleophiles used in such reactions include amines, thiols, and stabilized carbanions. acs.org For example, the conjugate addition of secondary amines to α,β-unsaturated carbonyl systems is a well-established method for synthesizing 3-aminocarbonyl compounds. acs.org More specific to the quinazolinone scaffold, an electrochemical strategy has been successfully employed for the radical hydroarylation of N3-alkenyl quinazolin-4-ones. researchgate.net This method, which reacts the vinylated quinazolinone with acrylic acid derivatives, efficiently produces various 2,3-dihydroquinazolin-4(1H)-one products without the need for transition-metal catalysts or harsh chemical oxidants. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| N3-Alkenyl quinazolin-4-one | Acrylic acid derivative | Electrosynthesis, catalyst-free | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.net |

| Cyclohexen-2-one (Model) | Methylamine | Not Specified | 3-(N-methylamino)-cyclohexanone | acs.org |

| α,β-Unsaturated Carbonyl | Thiol (e.g., benzylmercaptan) | Domino Conjugate Addition | Thioether derivative | acs.org |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of the vinyl group serves as an excellent dipolarophile in cycloaddition reactions, particularly in 1,3-dipolar cycloadditions. mdpi.com This class of pericyclic reactions provides a powerful and stereoselective route to five-membered heterocyclic rings. mdpi.compreprints.org The reaction involves the combination of a 1,3-dipole with the vinyl dipolarophile. mdpi.comresearchgate.net

A notable application involves the multi-component reaction between isatin, an amino acid like L-proline (which together form an azomethine ylide as the 1,3-dipole), and a vinylated quinazolinone. Research has shown that 2-styrylquinazolin-4(3H)-ones react stereoselectively in this manner to yield complex spiropyrrolidine-quinazolinone structures. nih.gov This demonstrates the capacity of the vinylic moiety to act as a building block for intricate molecular architectures. nih.gov Other common 1,3-dipoles used in such cycloadditions include azides and nitrile oxides, which react with alkynes (a related dipolarophile) to form triazoles and isoxazoles, respectively. rsc.org

| Dipolarophile | 1,3-Dipole Source | Conditions | Product Type | Reference(s) |

| 2-Styrylquinazolin-4(3H)-one | Isatin + L-proline | Multicomponent Reaction | Spiropyrrolidine-quinazolinone | nih.gov |

| Alkyne (General) | Organic Azide | Copper Catalyst ("Click Reaction") | 1,2,3-Triazole | rsc.org |

| Alkyne (General) | Nitrile Oxide | Not Specified | Isoxazole | rsc.org |

Potential for Polymerization Reactions in Functional Materials Science

The vinyl group is a polymerizable functional group, opening the door to the creation of novel functional materials based on the quinazolinone scaffold. nih.gov Through mechanisms such as free-radical polymerization, polymers bearing pendant quinazolinone units can be synthesized. nih.gov These materials could merge the well-documented biological properties of quinazolinones with the processability and structural versatility of polymers. nih.gov

Research has demonstrated the successful copolymerization of quinazolinone-containing monomers with common monomers like styrene (B11656) and methyl methacrylate (B99206) using initiators such as 2,2′-azobisisobutyronitrile (AIBN). nih.gov For example, monomers like 3-phenyl-2-((4-vinylbenzyl)thio)quinazolin-4(3H)-one have been copolymerized to create materials that, especially when formulated as silver nanocomposites, exhibit significant biological activities. nih.gov The resulting polymers often possess high thermal stability and unique functional properties, making them candidates for applications in biomedicine and materials science. nih.gov

Functionalization of the Quinazolinone Heterocyclic System

Beyond the reactions of the vinyl group, the quinazolinone core itself offers multiple sites for chemical modification, allowing for the fine-tuning of its chemical and physical properties.

Modifications at the N3 Position of Quinazolin-4(3H)-one with various substituents

The N3 position of the quinazolin-4(3H)-one ring is a primary target for derivatization. A common synthetic route involves the condensation of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine or aniline (B41778) derivative. This straightforward approach allows for the introduction of a wide variety of substituents at the N3 position, including simple alkyl chains (methyl, ethyl, propyl) and aryl groups. researchgate.net

The nature of the N3 substituent is often critical in modulating the biological activity of the resulting compound. In structure-activity relationship (SAR) studies for kinase inhibitors, for example, the introduction of different aryl groups at N3 has been shown to be a key determinant of potency. Specifically, a 4-methylphenyl group at the N3 position was identified as an optimal substituent for a series of dual EGFR/VEGFR-2 inhibitors.

| Starting Material | Reagent(s) | Product Feature | Reference(s) |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Aniline derivatives | N3-Aryl-2-methylquinazolin-4(3H)-one | |

| Quinazolin-4(3H)-one | Alkyl/Aryl halides | N3-Substituted quinazolin-4(3H)-one | researchgate.net |

| Anthranilic acid | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | nih.gov |

Chemical Transformations at the C2 Position and the Benzo Ring System (C6, C7, C8 Substitutions)

The C2 position and the fused benzene (B151609) ring provide additional opportunities for structural diversification.

C2 Position Transformations: The C2 position is frequently modified to alter the properties of the quinazolinone scaffold. A classic method begins with the cyclization of anthranilic acid and acetic anhydride (B1165640) to yield 2-methyl-4(3H)-quinazolinone. The 2-methyl group can then serve as a handle for further reactions, such as bromination followed by nucleophilic substitution with heterocycles like imidazole (B134444) or triazole. mdpi.com Alternative strategies for C2 functionalization include the use of 2-chloroquinazolines as precursors or modern C-H activation techniques. nih.govresearchgate.net These modifications have been shown to be vital; for instance, a 2-(4-cyanostyryl) group was integral to the high antibacterial potency of a series of quinazolinone-based compounds against MRSA.

Benzo Ring System (C6, C7, C8 Substitutions): The aromatic carbocyclic ring of the quinazolinone can be substituted at various positions (C5, C6, C7, C8) to tune the molecule's electronic and steric properties. researchgate.net Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, fluoro) groups have been incorporated through the use of appropriately substituted anthranilic acid precursors. researchgate.netnih.gov These substitutions can have a profound impact on biological activity. In the development of MRSA inhibitors, the addition of a small, hydrophobic fluorine atom at the C6 position led to a four-fold improvement in activity, whereas larger or more hydrophilic groups at the same position were detrimental. Furthermore, the 6,7-dimethoxy substitution pattern is a key structural feature in several well-known pharmaceutically active quinazolines. nih.gov

Structure-Reactivity Correlations in Vinylated Quinazolinone Scaffolds

The reactivity of the vinyl group appended to the 3-position of the quinazolinone scaffold is intricately linked to the electronic and steric environment of the entire molecule. The interplay between the electron-withdrawing nature of the quinazolinone ring and the electron-donating capacity of the vinyl substituent dictates the molecule's behavior in various chemical transformations.

The reactivity of the vinyl group is also influenced by substituents on the quinazolinone ring. Electron-donating groups on the aromatic part of the quinazolinone would enhance the electron density on the nitrogen at the 3-position, thereby increasing the nucleophilicity of the vinyl group. Conversely, electron-withdrawing groups would have the opposite effect, making the vinyl group less reactive towards electrophiles. This relationship allows for the fine-tuning of the reactivity of the vinyl group for specific synthetic applications.

Based on the general reactivity of N-vinyl amides and lactams, the vinyl group in 3-vinylquinazolin-4(3H)-one is anticipated to participate in a variety of reactions. These include electrophilic additions and cycloaddition reactions. For instance, in the presence of a strong acid, protonation of the vinyl group would lead to a carbocation intermediate, which can then be attacked by a nucleophile. The regioselectivity of this addition would be governed by the stability of the resulting carbocation, which is influenced by the electronic effects of the quinazolinone ring.

Furthermore, the vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. In Diels-Alder reactions, it would react with dienes to form six-membered rings. The stereoselectivity of such reactions would be influenced by the steric hindrance imposed by the quinazolinone scaffold. In 1,3-dipolar cycloadditions, the vinyl group can react with various 1,3-dipoles, such as azides and nitrones, to construct five-membered heterocyclic rings fused to the quinazolinone system nih.gov. The feasibility and rate of these cycloaddition reactions are dependent on the electronic nature of both the vinylquinazolinone and the reacting partner numberanalytics.comlibretexts.orgacs.org.

It is important to note that while direct experimental data on the structure-reactivity correlations of 3-vinylquinazolin-4(3H)-one is limited, these predictions are based on well-established principles of organic chemistry and the observed reactivity of analogous N-vinyl heterocyclic systems researchgate.netacs.orgrsc.orgresearchgate.netnih.gov.

Spectroscopic Characterization and Structural Elucidation of Vinylated Quinazolinones

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of quinazolinone derivatives. researchgate.net Techniques such as NMR, IR, and mass spectrometry are routinely employed to confirm the successful synthesis and purity of these compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of vinylated quinazolinones, providing detailed information about the proton and carbon environments within the molecule.

Proton NMR (¹H NMR): The ¹H NMR spectrum of a 3-vinylquinazolin-4(3H)-one derivative exhibits characteristic signals that confirm the presence of the vinyl group attached to the nitrogen at position 3. The vinyl protons typically appear as a set of doublets of doublets (dd). For instance, in 3-benzyl-2-vinylquinazolin-4(3H)-one, the vinyl proton (CH=CH₂) shows a doublet of doublets at approximately 6.94 ppm, while the terminal methylene (B1212753) protons (CH=CH ₂) appear as distinct doublets of doublets around 6.73 ppm and 5.80 ppm. nih.gov The aromatic protons of the quinazolinone core typically resonate in the downfield region between 7.4 and 8.2 ppm. nih.govrsc.org

Carbon NMR (¹³C NMR): The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon (C=O) of the quinazolinone ring is a key indicator, appearing significantly downfield, often around 160-166 ppm. nih.govnih.gov The carbons of the vinyl group are also characteristic; for example, in 3-ethyl-2-vinylquinazolin-4(3H)-one, the vinyl carbons are observed at approximately 137.3 ppm (-C H=) and 115.7 ppm (=C H₂). nih.gov The remaining aromatic and substituent carbons appear in the expected regions of the spectrum. nih.govrsc.org

Detailed NMR data for representative N3-substituted 2-vinylquinazolin-4(3H)-ones are presented below.

NMR Data for N3-Substituted 2-Vinylquinazolin-4(3H)-one Derivatives in CDCl₃

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| 3-Benzyl-2-vinylquinazolin-4(3H)-one | 8.20–8.19 (m, 1H), 7.92–7.88 (m, 1H), 7.83–7.78 (m, 1H), 7.58–7.49 (m, 3H), 7.46–7.36 (m, 3H), 6.94 (dd, J = 17.2, 10.1 Hz, 1H, CH=CH₂), 6.73 (dd, J = 17.2, 2.3 Hz, 1H, CH=CH₂), 5.80 (dd, J = 10.1, 2.3 Hz, 1H, CH=CH₂), 5.69 (s, 2H, N-CH₂) | 166.12 (C=O), 159.97, 151.63, 137.17, 136.44, 133.57, 128.60, 128.28, 128.25, 127.67, 126.60, 123.81, 123.61, 115.59, 68.32 (N-CH₂) |

| 3-Ethyl-2-vinylquinazolin-4(3H)-one | 8.16–8.11 (m, 1H), 7.90–7.85 (m, 1H), 7.81–7.73 (m, 1H), 7.52–7.44 (m, 1H), 6.91 (dd, J = 17.2, 10.1 Hz, 1H, CH=CH₂), 6.69 (dd, J = 17.2, 2.3 Hz, 1H, CH=CH₂), 5.76 (dd, J = 10.1, 2.3 Hz, 1H, CH=CH₂), 4.68 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.52 (t, J = 7.1 Hz, 3H, CH₂CH₃) | 166.31 (C=O), 160.09, 151.51, 137.29, 133.35, 127.62, 126.39, 123.55, 115.66, 62.70 (CH₂CH₃), 14.34 (CH₂CH₃) |

| 3-(2,4-Difluorobenzyl)-2-vinylquinazolin-4(3H)-one | 8.10–8.05 (m, 1H), 7.86–7.82 (m, 1H), 7.78–7.68 (m, 1H), 7.57–7.40 (m, 2H), 6.90–6.78 (m, 2H), 6.88 (dd, J = 17.2, 10.1 Hz, 1H, CH=CH₂), 6.67 (dd, J = 17.2, 2.3 Hz, 1H, CH=CH₂), 5.74 (dd, J = 10.1, 2.3 Hz, 1H, CH=CH₂), 5.65 (s, 2H, N-CH₂) | Not explicitly provided in the source. |

Data sourced from a study on isoxazolidine-conjugates of quinazolinones. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. libretexts.orgmasterorganicchemistry.com For vinylated quinazolinones, the IR spectrum provides clear evidence for the quinazolinone core and the vinyl substituent.

The most prominent absorption is the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring, which typically appears as a strong band in the region of 1670–1685 cm⁻¹. nih.govnih.govmdpi.com Other significant absorptions include the C=N stretching of the quinazoline (B50416) ring system around 1570-1620 cm⁻¹ and C=C stretching from the aromatic rings and the vinyl group. nih.govmdpi.com The C-H stretching vibrations of the aromatic and vinyl groups are usually observed above 3000 cm⁻¹. nih.govvscht.cz

Characteristic IR Absorption Frequencies for Vinylated Quinazolinones

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide) | 1670 - 1685 | Strong, sharp absorption, characteristic of the quinazolinone carbonyl. nih.govnih.gov |

| C=N (Imine) | 1570 - 1621 | Medium to strong absorption from the quinazoline ring. nih.govmdpi.com |

| Aromatic C=C | 1425 - 1575 | Multiple medium to weak bands. nih.gov |

| Vinyl C-H Stretch | ~3070 | Weak to medium absorption. |

| Aromatic C-H Stretch | ~3020 - 3080 | Weak to medium absorption. nih.gov |

| Vinyl C=C Stretch | ~1620 - 1645 | Medium to weak absorption, may overlap with C=N bands. |

Mass spectrometry (MS) is crucial for determining the molecular weight of the synthesized compound and providing evidence for its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net The technique involves ionizing the molecule and detecting its mass-to-charge ratio (m/z), which corresponds to the molecular ion peak [M]⁺ or a protonated/adducted variant like [M+H]⁺. mdpi.com

Analysis of the fragmentation pattern can further corroborate the proposed structure. While detailed fragmentation pathways for 3-vinylquinazolin-4(3H)-one are not extensively documented, the fragmentation of the quinazolinone core is well-understood and would be expected to produce characteristic ions. The molecular ion peaks observed in mass spectra for various quinazolinone derivatives consistently align with their calculated masses, confirming their identity. mdpi.comresearchgate.netmdpi.com

Advanced Methods for Stereochemical Determination (e.g., E/Z Isomerism of Styryl Derivatives via NMR Coupling Constants)

When the vinyl group is further substituted, as in 2-styrylquinazolin-4(3H)-ones, the potential for E/Z isomerism arises. The stereochemistry of this double bond significantly influences the molecule's properties and biological activity. mdpi.com NMR spectroscopy is a powerful, non-destructive method for determining this stereochemistry.

The geometric configuration (E or Z) of the styryl group's double bond can be unequivocally assigned by examining the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum. A large coupling constant is characteristic of a trans (E) configuration, while a smaller coupling constant indicates a cis (Z) arrangement. mdpi.com

NMR Coupling Constants for Stereochemical Assignment of Styrylquinazolinones

| Isomer | Geometry | Characteristic J-value (Hz) for Vinylic Protons |

|---|---|---|

| E-isomer | trans | J > 16 Hz |

| Z-isomer | cis | J < 12 Hz |

Data based on findings for styrylquinazolines. mdpi.com

For example, the ¹H NMR spectra of various synthesized (E)-6-bromo-2-styrylquinazolin-4(3H)-ones consistently show two doublets for the vinylic protons with a coupling constant of J = 16.0 Hz, confirming the E-geometry of the double bond. mdpi.com This method provides a reliable way to assign the stereochemistry without needing to resort to crystallographic analysis.

Computational Chemistry and in Silico Studies of Vinylated Quinazolinones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and predicting the reactivity of molecules. physchemres.orgdigitellinc.com For the quinazolinone scaffold, these methods are used to explore the relationship between substituent effects and the molecule's thermodynamic, electronic, and lipophilic characteristics. ufms.brresearchgate.net

Studies on various quinazoline (B50416) derivatives have utilized DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) to optimize molecular geometries and compute key electronic parameters. ufms.brresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap generally implies higher reactivity. physchemres.org

For instance, theoretical investigations on 3-allyl-2-(substituted-thio)quinazolin-4(3H)-ones explored how different bond types (C-C, C=C, C≡C) in the side chain affect the electronic properties and, consequently, their performance as corrosion inhibitors. physchemres.org The results indicated that the compound with a triple bond (prop-2-yn-1-ylthio) had the smallest energy gap, suggesting higher reactivity and a greater tendency to adsorb onto a metal surface. physchemres.org

Furthermore, Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ufms.brresearchgate.net In quinazolinone derivatives, MEP maps help identify electron-rich regions (typically around the carbonyl oxygen and nitrogen atoms) and electron-deficient regions, which are critical for understanding intermolecular interactions, such as those with biological receptors. ufms.brnih.gov Natural Bond Orbital (NBO) analysis is another method employed to study intramolecular interactions, revealing the stabilizing effects of electron delocalization, such as π-π* interactions within the heterocyclic system. ufms.brresearchgate.net These calculations provide a foundational understanding of how a substituent, such as a vinyl group, would modulate the electronic landscape of the quinazolinone core, influencing its stability and interaction potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. ijpsdronline.com This method is instrumental in structure-based drug design, helping to elucidate binding mechanisms and predict the affinity and activity of potential drug candidates. ijpsdronline.comnih.gov The quinazolinone scaffold has been extensively studied using molecular docking against a wide array of biological targets.

The quinazolinone ring is a well-known pharmacophore that has been incorporated into numerous enzyme inhibitors.

Thymidylate Synthase (TS): Like DHFR, TS is another essential enzyme in the DNA synthesis pathway and a target for cancer chemotherapy. nih.govjneonatalsurg.com Docking studies of quinazoline-based antifolate derivatives into the human TS active site have provided insights into their binding preferences. nih.gov The results indicate that the quinazoline ring typically forms hydrophobic contacts with residues like Leu192 and Leu221, alongside stacking interactions. nih.gov These interactions are critical for displacing the natural substrate and inhibiting the enzyme. nih.gov

Leishmania major Pteridine (B1203161) Reductase 1 (Lm-PTR1): In the fight against neglected tropical diseases like Leishmaniasis, Lm-PTR1 has emerged as a prime drug target. nih.govunisi.it This enzyme is unique to the parasite's folate metabolism. unisi.it In silico screening and molecular docking have been used to identify natural product inhibitors of Lm-PTR1. nih.govunisi.itnih.gov Docking simulations predict the binding affinities and interaction patterns of potential inhibitors within the Lm-PTR1 active site, which is characterized by critical residues such as Arg17, Ser111, Asp181, and Tyr194. nih.govscite.ai

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for treating various cancers. nih.gov Docking studies have been performed on quinazolinone-based derivatives to evaluate them as potential CDK2 inhibitors. nih.govnih.gov These simulations help to verify experimental results and understand how the compounds fit into the ATP-binding pocket of the enzyme, guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Representative Docking Scores of Quinazolinone Derivatives against Various Enzyme Targets

| Compound Class | Target Enzyme | PDB Code | Representative Docking Score (kcal/mol) | Reference(s) |

| 2,3-disubstituted quinazolinones | PARP-1 | 6I8M | -8.11 to -10.25 | rsc.org |

| Quinazolinone-morpholine hybrids | VEGFR2 | 4ASD | -12.407 | nih.gov |

| 2,3-disubstituted quinazolinones | PDE7A | 1ZKL | -6.887 | frontiersin.org |

| 6-iodo-2-methylquinazolinones | DHFR | 1DLS | -8.5 to -10.5 | rsc.org |

| Quinazolinone derivatives | CDK2 | 2B53 | Not specified, confirmed binding | nih.gov |

Beyond enzymes, quinazolinones have been modeled against important receptors in the central nervous system (CNS).

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission in the brain. nih.gov A novel class of (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives was identified as subunit-selective, non-competitive antagonists of NMDA receptors. nih.gov Docking and electrophysiological data suggest these compounds act at a site distinct from the agonist binding site or the channel pore, demonstrating voltage-independent inhibition. nih.gov This highlights the potential of the quinazolinone scaffold to develop modulators for specific NMDA receptor subtypes implicated in various neurological disorders. nih.gov

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of inhibitory neurotransmission in the CNS and a target for antiepileptic and anxiolytic drugs. ijpsdronline.com Molecular docking studies have been conducted to evaluate quinazolinone derivatives as potential GABA-A receptor modulators. ijpsdronline.combenthamdirect.com In one study, twenty different quinazolinone derivatives were docked into the human GABA-A receptor (PDB: 4COF), yielding docking scores ranging from -7.1 to -9.3 kcal/mol, which were superior to the reference drug diazepam. ijpsdronline.com Such studies suggest that substitution at the N3-position of the quinazolinone core can significantly influence binding affinity and potential anticonvulsant activity. ijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful predictive tools in drug design, allowing for the estimation of activity for novel compounds before their synthesis. researchgate.netufv.brnih.gov

For quinazolinone derivatives, both 2D and 3D-QSAR models have been successfully developed for various biological activities, including anticonvulsant and anticancer effects. nih.govresearchgate.netufv.brrsc.org In a typical QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecule, including topological, electronic, physicochemical, and steric properties. nih.gov

For example, a QSAR study on quinazolin-4(3H)-ones with anticonvulsant activity used genetic function algorithms to build a predictive model. researchgate.netufv.br The resulting model showed high statistical significance (R² = 0.899) and indicated that the anticonvulsant activity was dependent on descriptors such as the Broto-Moreau autocorrelation (related to van der Waals volume) and the largest absolute eigenvalue of the Burden matrix (related to atomic mass). researchgate.netufv.br

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. koreascience.krtandfonline.com These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity, providing intuitive guidance for structural modification. nih.govkoreascience.kr

Table 2: Example of a QSAR Model for Anticonvulsant Quinazolinones

| Parameter | Value | Description |

| R² | 0.899 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.866 | Leave-one-out cross-validation coefficient. |

| R² (pred) | 0.7406 | Predictive R² for the external test set. |

| Significant Descriptors | ATS2v, VE2_DZv, SpMax6_Bhm | Descriptors related to molecular volume, mass, and topology. |

| Source: Adapted from QSAR studies on quinazoline-4(3H)-ones derivatives with anticonvulsant activities. | researchgate.netufv.br |

In Silico Prediction of Molecular Properties Relevant to Biological Systems (e.g., blood-brain barrier permeability, oral absorption rates)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, used to assess the pharmacokinetic profile of a compound early in the process. nih.govnih.gov For compounds targeting the CNS or intended for oral administration, properties like blood-brain barrier (BBB) permeability and human intestinal absorption (HIA) are paramount.

Various computational tools and web-based servers like SwissADME and admetSAR are used to predict these properties for quinazolinone derivatives. rsc.orgnih.govnih.gov Studies have shown that many newly synthesized quinazolinone derivatives possess favorable predicted ADME profiles. For instance, in silico analysis of certain quinazoline analogues revealed good predicted values for BBB penetration (BBB+) and human intestinal absorption, suggesting their potential as orally bioavailable drugs. nih.gov These prediction models are often built on QSAR principles, correlating calculated molecular descriptors with experimentally determined properties like oral absorption rates. researchgate.netresearchgate.net Such predictions help to filter out compounds with poor pharmacokinetic potential, saving significant time and resources. rsc.orgnih.gov

Biological Activities of Vinylated Quinazolinone Derivatives: Mechanistic Frameworks

Antimicrobial Action: Elucidation of Cellular and Molecular Targets

Vinylated quinazolinone derivatives have demonstrated notable potential as antimicrobial agents. Their activity stems from the ability to interfere with essential life-sustaining processes in bacteria and fungi, leading to the inhibition of growth or cell death.

The antibacterial effects of quinazolinone derivatives are often linked to the inhibition of crucial bacterial enzymes. One primary molecular target is DNA gyrase , a type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. Certain quinazolinone derivatives have been identified as inhibitors of the GyrB subunit of this enzyme, which houses the ATP-binding site. By obstructing the enzyme's ATPase activity, these compounds prevent the resealing of the DNA strand, leading to an accumulation of double-strand breaks and subsequent bacterial death. Docking studies have suggested that the quinazolinone core can fit into the ATP-binding pocket of GyrB, functioning as a competitive inhibitor.

Another key mechanism involves the disruption of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is maintained by peptidoglycan, the synthesis of which is finalized by a family of enzymes known as DD-transpeptidases or penicillin-binding proteins (PBPs). Research has revealed that some 4(3H)-quinazolinone derivatives act as non-β-lactam inhibitors of these enzymes. For instance, a novel quinazolinone compound was found to inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). This inhibition occurs through binding to an allosteric site on PBP2a, a mechanism that is distinct from traditional β-lactam antibiotics but results in a similar outcome: the failure to cross-link peptidoglycan chains, leading to a compromised cell wall and lysis of the bacterium.

Anticancer and Cytostatic Modalities: Investigating Apoptotic and Anti-Proliferative Pathways

Inhibition of Tubulin Polymerization

Quinazolinone derivatives have emerged as significant inhibitors of tubulin polymerization, a critical process for cell division, making them attractive anticancer agents. The primary mechanism involves the disruption of microtubule dynamics, which are essential components of the cytoskeleton and the mitotic spindle.

Several quinazolinone-based compounds exert their effect by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of tubulin dimers into microtubules. nih.gov The disruption of microtubule formation leads to a cascade of cellular events, beginning with the disorganization of the mitotic spindle. nih.gov Consequently, the cell cycle is arrested, typically at the G2/M phase, which prevents the cell from entering mitosis. nih.gov This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. nih.gov

For instance, the quinazoline (B50416) derivative PVHD121 (1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol) has been shown to inhibit tubulin polymerization by binding to the colchicine site. nih.gov This interaction leads to aberrant spindle formation, activation of the spindle checkpoint, and subsequent cell death. nih.gov Studies with fluorescently labeled derivatives suggest that these compounds may localize near the centrosomes as the cell prepares to enter mitosis, preferentially inhibiting centrosome-derived microtubules. nih.gov

Table 1: Mechanistic Effects of Quinazolinone Derivatives on Tubulin Polymerization

| Compound Class | Target Site | Cellular Effect | Outcome |

|---|

Antiviral Effects: Exploration of Viral Replication Cycle Inhibition

The quinazolinone core is a privileged scaffold for the development of antiviral agents that target various stages of the viral replication cycle. researchgate.netnih.govnih.gov The mechanism of action often involves the inhibition of crucial viral enzymes that are necessary for the propagation of the virus. nih.gov

One of the key mechanisms is the inhibition of RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the genome in many RNA viruses. nih.gov For example, in studies against SARS-CoV-2, certain quinazoline derivatives have demonstrated potent inhibition of the viral RdRp, thereby halting the synthesis of new viral RNA. nih.gov Compound I-13e, a quinazoline derivative, showed strong inhibition of SARS-CoV-2 RdRp-driven RNA synthesis and the replication of the coronavirus. nih.gov

Another significant antiviral mechanism is the inhibition of HIV-1 integrase, an enzyme that catalyzes the integration of the viral DNA into the host cell's genome. nih.gov By blocking this step, quinazolinone derivatives can effectively prevent the establishment of a persistent infection. nih.gov Additionally, some 2-vinylquinazolin-4(3H)-one derivatives have been studied for their activity against a broad spectrum of both DNA and RNA viruses, including varicella-zoster virus and human cytomegalovirus. researchgate.net The antiviral strategies of these compounds focus on interfering with specific stages of the viral life cycle, such as genome replication and integration, to inhibit viral reproduction without killing the virus directly. nih.gov

Anti-parasitic Activities: Mechanistic Insights for Antimalarial and Antileishmanial Effects

The quinazolinone framework has proven to be a valuable template for designing agents against parasitic diseases like malaria and leishmaniasis.

In the context of antileishmanial activity, certain 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives have shown potent effects against Leishmania donovani. Molecular docking studies suggest that the mechanism of action involves the inhibition of a crucial parasite enzyme, pteridine (B1203161) reductase 1 (Lm-PTR1). For example, the compound (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one was found to bind within the active site of Lm-PTR1, with its nitro group forming hydrogen bonds with catalytic residues like His241 and Tyr283. This interaction blocks the enzyme's function, which is vital for the parasite's survival. Another study on a quinazoline-2,4,6-triamine derivative proposed a mechanism involving redox reactions, highlighting the importance of both the heterocyclic core and specific substituents for activity.

For antimalarial activity, quinazolinone-2-carboxamide derivatives have been identified as a novel and effective scaffold. Phenotypic screening led to the discovery of compounds that inhibit the growth of Plasmodium parasites. While the exact target is still under investigation, the potent activity suggests interference with a critical pathway in the parasite's life cycle.

Other Pharmacological Actions (Mechanistic Focus)

Vasodilatory Mechanisms via Arterial Ring Contraction Modulation

Recent discoveries have highlighted the potential of quinazolinone derivatives as vasodilators, acting through the modulation of ion channels in vascular smooth muscle cells. The contraction and relaxation of these cells are fundamental to the control of vascular resistance and blood pressure.

A novel series of 4,4-disubstituted quinazolin-2-one derivatives has been identified as potent and selective T-type calcium channel antagonists. The blockade of these calcium channels is a well-established mechanism for inducing vasodilation. By inhibiting the influx of Ca²⁺ ions into vascular smooth muscle cells, these quinazolinone compounds reduce the intracellular calcium concentration available to initiate the contractile process. This leads to the relaxation of the muscle, widening of the blood vessels (vasodilation), and consequently, a decrease in blood pressure.

Furthermore, a quinazoline-derivative PARP (poly(ADP-ribose)-polymerase) inhibitor, L-2286, has been shown to suppress hypertension-induced vascular remodeling. While not a direct vasodilator in the same manner as a calcium channel blocker, its ability to attenuate collagen deposition and reduce arterial stiffness demonstrates a significant vasoprotective effect, highlighting another mechanism by which this chemical class can modulate vascular function.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) analysis provides crucial insights into the molecular interactions governing their mechanisms of action.

For Tubulin Inhibition: The substitution pattern on the quinazolinone scaffold is critical. For example, in a series of 2-styrylquinazolin-4(3H)-ones, the position of a methoxy (B1213986) group on the styryl ring significantly influenced both cytotoxicity and tubulin polymerization inhibition. An ortho-methoxy substituent resulted in greater activity than meta- or para-methoxy groups.

For Antiviral Activity: In the case of SARS-CoV-2 RdRp inhibitors, specific substitutions on the quinazoline ring are necessary for potent activity. The SAR for these compounds often involves optimizing the groups attached to the main scaffold to enhance binding to the enzyme's active site. nih.gov

For NMDA Receptor Antagonism: For the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one series, modifications to the ring substituents were key to shifting selectivity. While some analogues were non-competitive antagonists of AMPA receptors, altering the substituents resulted in compounds with over 100-fold selectivity for NMDA receptors. Further refinement led to the high selectivity for NR2C/D subunits.

For Anti-parasitic Activity: In 3-aryl-2-styryl substituted-4(3H)-quinazolinones, the presence and position of electron-withdrawing groups, such as a nitro group on the styryl moiety, were found to be beneficial for antileishmanial activity, likely by facilitating key hydrogen bonding interactions in the target enzyme's active site. For antimalarial quinazolinone-2-carboxamides, SAR studies revealed that an ether oxygen atom at the central position of a three-atom linker was highly beneficial, suggesting it forms key hydrogen bonds with the molecular target.

For Kinase Inhibition (e.g., EGFR): The selectivity of quinazoline derivatives for different kinases, such as HER2 over EGFR, is heavily influenced by the aniline (B41778) moiety at the C-4 position and the substituents at the C-6 position. For instance, introducing a fluor-substituent at the C-2 position of a benzene (B151609) ring in a 6-benzamide quinazoline series was vital for inhibitory activity.

This detailed SAR analysis underscores the tunability of the quinazolinone scaffold, allowing for the rational design of derivatives with optimized potency and selectivity for a specific biological mechanism.

Future Prospects and Research Directions in Vinylated Quinazolinone Chemistry

Advancements in Sustainable Synthesis of Complex Vinylated Quinazolinones

The principles of green chemistry are becoming central to the synthesis of quinazolinone derivatives, with a focus on reducing environmental impact and improving efficiency. toho-u.ac.jpfrontiersin.org Future research will likely prioritize the development of eco-friendly methods for constructing complex vinylated quinazolinones. Key areas of advancement include the use of microwave irradiation to accelerate reaction times and increase yields, often in solvent-free conditions. nih.govacs.org Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, represent another promising avenue. toho-u.ac.jpacs.org

The development of novel catalytic systems is also crucial. For instance, the use of water-soluble palladium catalysts enables reactions to be performed in water, avoiding toxic organic solvents. toho-u.ac.jp Similarly, the application of electricity-driven radical hydroarylation presents a sustainable method for modifying quinazolin-4(3H)-ones bearing a terminal alkenyl group, avoiding the need for chemical redox reagents. researchgate.net These sustainable approaches are not only environmentally responsible but also offer practical advantages in terms of reduced waste and simplified purification processes.

Table 1: Sustainable Synthetic Methodologies for Quinazolinone Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. acs.org | Reduced reaction times, increased yields, improved purity. nih.gov |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single pot. toho-u.ac.jp | High atom economy, operational simplicity, rapid access to molecular diversity. acs.org |

| Water-Soluble Catalysis | Employs catalysts soluble in water as the reaction medium. toho-u.ac.jp | Avoids volatile organic compounds (VOCs), simplifies catalyst recovery. |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions. researchgate.net | Avoids stoichiometric chemical oxidants/reductants, mild reaction conditions. |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often on a solid support like graphite. nih.gov | Reduced environmental impact, simplified workup. |

Rational Design and Synthesis of Novel Vinylated Quinazolinone Scaffolds for Specific Biological Targets

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. acs.org Rational design, guided by an understanding of structure-activity relationships (SAR), is a powerful strategy for developing novel vinylated quinazolinone derivatives with high potency and selectivity for specific biological targets. organic-chemistry.org This approach involves modifying the quinazolinone core at various positions to optimize interactions with target proteins or nucleic acids.

Future efforts will focus on designing scaffolds that can target challenging diseases. For example, researchers are designing quinazolinone-based inhibitors for enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR). organic-chemistry.org The synthesis of quinazolinone-pyrazole carbamide hybrids has also yielded compounds with promising antifungal activity against agricultural pathogens like Rhizoctonia solani. mdpi.com A significant area of research involves the synthesis of derivatives that can overcome drug resistance, a major challenge in treating infectious diseases and cancer. beilstein-journals.org The vinyl group at the N-3 position offers a unique handle for introducing further diversity and for covalent modification of biological targets.

Integration of High-Throughput Screening and Advanced Computational Methods in Discovery

The discovery of new bioactive vinylated quinazolinones is being accelerated by the integration of high-throughput screening (HTS) and advanced computational methods. HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.gov For example, a phenotypic HTS approach was instrumental in identifying quinazolinone-2-carboxamide derivatives as a new class of antimalarial agents. acs.org

Computational tools, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for refining these initial hits and guiding rational drug design. These in silico methods predict how a molecule will bind to a biological target, providing insights that can be used to design more potent and selective analogs. organic-chemistry.orgbeilstein-journals.org This synergy between experimental screening and computational modeling streamlines the drug discovery process, reducing the time and cost associated with bringing a new therapeutic agent to fruition. The future will likely see greater reliance on artificial intelligence and machine learning algorithms to predict the biological activities and physicochemical properties of novel quinazolinone structures.

Exploration of Materials Science Applications and Polymer Chemistry

The presence of a polymerizable vinyl group suggests that 3-vinylquinazolin-4(3H)-one could serve as a novel monomer for the creation of advanced functional materials. While research in this specific area is still emerging, the broader field of vinyl-containing polymers provides a roadmap for potential applications. Vinyl-functionalized precursors are known to be versatile building blocks for creating new polymers, hybrid organic-inorganic materials, and porous networks.

The incorporation of the rigid, planar, and heteroaromatic quinazolinone moiety into a polymer backbone could impart unique thermal, optical, and mechanical properties. For example, quinazolinone-based compounds have been investigated for their photophysical properties, suggesting potential use in organic light-emitting diodes (OLEDs). The synthesis of polymers from 3-vinylquinazolin-4(3H)-one could lead to materials with high thermal stability, specific recognition capabilities, or utility as functional hydrogels. Future research is needed to explore the polymerization of vinyl-functionalized quinazolinone monomers and to characterize the properties of the resulting polymers for applications in advanced materials, such as coatings, specialty elastomers, or smart materials.

Table 2: Potential Applications of Quinazolinone-Containing Polymers

| Potential Application Area | Rationale |

|---|---|

| Specialty Polymers | The rigid quinazolinone structure could enhance thermal stability and mechanical strength. |

| Organic Electronics | The chromophoric nature of the quinazolinone ring suggests potential for use in light-emitting or semiconducting materials. |

| Biomaterials | The biological activity of the quinazolinone scaffold could be leveraged to create bioactive polymers for drug delivery or tissue engineering. |

| Functional Hydrogels | The vinyl group allows for cross-linking to form hydrogels with tunable properties for biomedical applications. |

Interdisciplinary Research at the Interface of Chemistry and Biology for Mechanistic Elucidation

Understanding the precise mechanism of action is critical for the development of effective therapeutic agents. The future of vinylated quinazolinone research will heavily rely on interdisciplinary collaborations between chemists and biologists to elucidate these mechanisms. The vinyl group is particularly interesting in this context as it can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles.

A prime example of such interdisciplinary work is the study of methylamine-protected vinyl-quinazolinone derivatives. Chemical synthesis was used to create these compounds, which were then studied using biological and biophysical methods to show that they can be activated to alkylate G-quadruplex DNA structures. This research provides a clear mechanism of action and highlights a potential anticancer strategy, demonstrating how synthetic chemistry can provide tools to probe complex biological processes. Future studies will likely combine the synthesis of novel probes with advanced biological assays to uncover new targets and pathways for vinylated quinazolinones.

Q & A

What are the standard synthetic methodologies for preparing 3-vinylquinazolin-4(3H)-one derivatives, and how are their structures validated?

Answer:

The synthesis typically involves multi-step reactions starting with substituted anthranilic acids or 2-aminobenzamides. Key steps include cyclocondensation with vinyl-containing reagents under controlled conditions (e.g., reflux in ethanol or DMF). For example, microwave-assisted synthesis significantly reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yields (up to 20% increase) compared to conventional heating . Post-synthesis, structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and purity .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

How can researchers optimize reaction conditions to mitigate low yields in quinazolin-4(3H)-one synthesis?

Answer:

Yield optimization requires systematic parameter adjustments:

- Catalysts : Use of KAl(SO₄)₂·12H₂O or t-BuONa enhances cyclization efficiency, reducing side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while ethanol minimizes byproducts .

- Temperature Control : Microwave irradiation (100–150°C) accelerates kinetics, achieving >80% yield in some cases .

- Workflow Monitoring : Thin-layer chromatography (TLC) tracks reaction progress in real time .

How should researchers address contradictory data in reported biological activities of quinazolin-4(3H)-one derivatives?

Answer:

Discrepancies in bioactivity data (e.g., varying IC₅₀ values for anticancer activity) arise from:

- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter pharmacokinetic profiles .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results. Standardize protocols using CLSI guidelines for antimicrobial testing .

- Purity Verification : Impurities >5% can skew results; validate compounds via HPLC before testing .

What advanced strategies are used to establish structure-activity relationships (SAR) for 3-vinylquinazolin-4(3H)-one derivatives?

Answer:

SAR studies involve:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position enhances antimicrobial activity, while bulky groups (e.g., phenyl) improve anticancer selectivity .

- Molecular Docking : Computational modeling identifies binding interactions with targets like thymidylate synthase (PDB: 1HVY) .

- Pharmacophore Mapping : Correlate functional groups (e.g., vinyl moieties) with anti-inflammatory activity using 3D-QSAR models .

What green chemistry approaches are viable for synthesizing quinazolin-4(3H)-one derivatives?

Answer:

Eco-friendly methods include:

- Solvent-Free Conditions : t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols eliminates toxic solvents, achieving 85–92% yields .

- Transition Metal-Free Catalysis : Use of Alum (KAl(SO₄)₂·12H₂O) avoids heavy metal residues .

- One-Pot Syntheses : Reduce waste by combining cyclization and functionalization steps .

How does crystallographic data inform the design of quinazolin-4(3H)-one-based therapeutics?

Answer:

Single-crystal X-ray diffraction reveals:

- Conformational Flexibility : The quinazolinone core adopts planar or puckered geometries depending on substituents, affecting drug-receptor binding .

- Intermolecular Interactions : Hydrogen bonds (e.g., N–H⋯O) stabilize dimeric structures, guiding co-crystal design for improved solubility .

- Electron Density Maps : Identify regions for chemical modification (e.g., halogenation at electron-deficient positions) .

What methodological best practices apply to evaluating the pharmacological potential of 3-vinylquinazolin-4(3H)-one derivatives?

Answer:

- In Vitro Screening : Use MIC assays for antimicrobial activity (CLSI M07-A9 standards) and MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines) .

- In Vivo Models : Prioritize derivatives with low cytotoxicity (e.g., SI >10) in zebrafish or murine models for anti-inflammatory testing .

- ADMET Profiling : Assess metabolic stability (e.g., microsomal half-life) and blood-brain barrier permeability via PAMPA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.